Product packaging for Terbium(III) fluoride(Cat. No.:CAS No. 117386-24-0)

Terbium(III) fluoride

Cat. No.: B040118
CAS No.: 117386-24-0
M. Wt: 215.92056 g/mol
InChI Key: LKNRQYTYDPPUOX-UHFFFAOYSA-K
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Description

Contextualization of Lanthanide Fluorides in Contemporary Materials Science

Lanthanide fluorides, as a class of materials, are integral to modern chemistry and materials science. acs.org Their utility stems from their unique electronic structures, which lead to desirable optical and magnetic properties. ontosight.aiaip.org These materials are often used as host lattices for optically active lanthanide ions, with different doping patterns leading to varied emission behaviors applicable in fields like biological labeling and optics. acs.org The precise control over the morphology and structure of lanthanide fluoride (B91410) nanocrystals is a key area of research, aiming to create materials with tailored functionalities. acs.org

In recent years, there has been a surge of interest in non-oxide magnetocalorics, with lanthanide fluorides showing particularly high magnetocaloric effects. aip.org This makes them promising for applications such as magnetic refrigeration, including the liquefaction of hydrogen. aip.org Furthermore, lanthanide-doped fluoride nanoparticles are recognized for their excellent X-ray excitation optical luminescence (XEOL), tunability, and favorable biosafety, making them promising for applications like X-ray excited photodynamic therapy. acs.org The synthesis of high-quality lanthanide fluoride nanocrystals is a critical area of research to meet the demands of these advanced applications. unm.edu

Significance of Terbium(III) Fluoride in Advanced Research Domains

This compound is a compound of significant interest across several advanced research domains due to its distinctive properties. ontosight.ai

Optical Applications:

Phosphors: TbF₃ is a crucial component in the production of green phosphors. These are essential for trichromatic lighting technology, which enhances the efficiency and color quality of light sources like fluorescent lamps and display technologies. aemree.com

Lasers: The compound is employed in solid-state lasers due to its efficient energy absorption and emission properties. chemimpex.comiaea.org

Thin Films: High-purity TbF₃ thin films, created through techniques like atomic layer deposition (ALD), are used in electroluminescent displays and mid-infrared lasers.

Materials Science:

Fluoride Glasses: It is instrumental in the preparation of fluoride glasses, which possess low refractive indices and high transparency in the infrared region, making them suitable for optical fibers.

Magnetic Materials: TbF₃ plays a role in the development of advanced magnetic materials. chemimpex.comchemimpex.com For instance, coating NdFeB magnets with terbium fluoride has been shown to increase their coercivity without reducing remanence. scientific.net

Other Research Applications:

Scintillators: Terbium-doped fluoride materials are investigated for their potential as scintillators, which convert high-energy rays into visible light for applications in medical imaging and industrial inspection. rsc.orgnih.gov

Sensors: Research has explored the use of terbium-based materials in potentiometric sensors for the detection of fluoride ions.

Overview of Key Academic and Technological Drivers for TbF3 Research

The investigation into this compound is propelled by several key academic and technological needs. The demand for more efficient and higher-quality lighting and display technologies is a major driver, with TbF₃ being a key component in green phosphors. aemree.com The push for advancements in solid-state lasers and optical fibers also fuels research into TbF₃-containing materials. chemimpex.com

In the realm of electronics and data storage, the development of high-performance magnetic materials is a significant motivator for studying the magnetic properties of terbium compounds. chemimpex.comchemimpex.comscientific.net Furthermore, the growing field of medical imaging and diagnostics leverages the unique luminescent properties of terbium-doped fluorides for creating more sensitive and effective imaging agents and scintillators. chemimpex.comrsc.orgnih.gov The potential use of these materials in environmental monitoring as fluorescent probes for detecting pollutants is another emerging research direction.

The following table provides a summary of the key research drivers for TbF₃:

Technology SectorDriving NeedRole of TbF₃
Lighting & DisplaysHigher efficiency and improved color qualityComponent of green phosphors aemree.com
TelecommunicationsAdvanced optical fibersComponent of fluoride glasses
LasersEfficient solid-state lasersActive medium or dopant chemimpex.comiaea.org
Electronics & Data StorageHigh-performance magnetsEnhances magnetic properties chemimpex.comscientific.net
Medical DiagnosticsSensitive imaging agents and scintillatorsLuminescent and scintillating properties chemimpex.comrsc.orgnih.gov
Environmental SciencePollutant detectionFluorescent probes

Scope and Objectives of Current Academic Inquiry into this compound Systems

Current academic inquiry into this compound systems is broad, with several key objectives:

Synthesis and Characterization: A primary focus is on developing and refining synthesis methods to produce high-purity TbF₃ with controlled particle size and morphology. ontosight.aiscispace.com Common methods include the reaction of terbium oxide or terbium chloride with hydrofluoric acid. ontosight.ai Researchers are also exploring techniques like hydrothermal synthesis and atomic layer deposition to create nanocrystals and thin films with specific properties. acs.org Characterization involves techniques like X-ray diffraction and scanning electron microscopy to understand the structure and morphology of the synthesized materials. scispace.comnih.gov

Optical and Magnetic Properties: A significant portion of research is dedicated to investigating the fundamental optical and magnetic properties of TbF₃ and materials containing it. ontosight.aimdpi.com This includes studying its luminescence, particularly the strong green emission, and how it can be optimized for various applications. iaea.org The magnetic behavior of terbium-containing fluorides is also under investigation, especially in mixed-valence compounds, to understand and enhance their magnetic properties for technological use. aip.orgaip.orgresearchgate.net

Performance in Devices: A major objective is to evaluate and improve the performance of TbF₃ in various devices. This includes its efficiency as a phosphor in lighting and displays, its effectiveness as a gain medium in lasers, and its sensitivity as a scintillator for radiation detection. iaea.orgrsc.org

Doping and Host-Guest Systems: Researchers are actively exploring the effects of doping TbF₃ into other materials and using it as a dopant in various host lattices. iaea.orgrsc.org The goal is to create new composite materials with enhanced or novel functionalities by leveraging the unique properties of the terbium ion. iaea.orgrsc.org

The following table outlines the primary objectives of current research on TbF₃:

Research ObjectiveKey ActivitiesRelevant Techniques
Synthesis and CharacterizationDeveloping methods for high-purity nanocrystals and thin films. ontosight.aiacs.orgscispace.comHydrothermal synthesis, Atomic Layer Deposition (ALD), X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM). acs.orgscispace.comnih.gov
Investigating Optical and Magnetic PropertiesStudying luminescence and magnetic behavior. ontosight.aimdpi.comaip.orgaip.orgresearchgate.netSpectroscopy, Magnetometry, Neutron Diffraction. iaea.orgaip.org
Device Performance EvaluationAssessing efficiency in phosphors, lasers, and scintillators. iaea.orgrsc.orgPhotoluminescence quantum yield measurements, laser slope efficiency analysis, scintillation light output tests. iaea.orginoe.ro
Doping and Host-Guest ChemistryCreating novel composite materials with enhanced properties. iaea.orgrsc.orgCo-precipitation, Ion exchange, Spectroscopic analysis of energy transfer. acs.orginoe.ro

Structure

2D Structure

Chemical Structure Depiction
molecular formula F3T B040118 Terbium(III) fluoride CAS No. 117386-24-0

Properties

IUPAC Name

trifluoroterbium
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InChI

InChI=1S/3FH.Tb/h3*1H;/q;;;+3/p-3
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InChI Key

LKNRQYTYDPPUOX-UHFFFAOYSA-K
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Canonical SMILES

F[Tb](F)F
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Molecular Formula

F3Tb, TbF3
Record name terbium trifluoride
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Record name Terbium(III) fluoride
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DSSTOX Substance ID

DTXSID8065589
Record name Terbium fluoride (TbF3)
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Molecular Weight

215.92056 g/mol
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Physical Description

(Dihydrate) Solid; Insoluble in water; [Hawley]
Record name Terbium fluoride
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CAS No.

13708-63-9
Record name Terbium fluoride (TbF3)
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Record name Terbium fluoride
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Record name Terbium fluoride (TbF3)
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Record name Terbium fluoride (TbF3)
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Record name Terbium trifluoride
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Record name TERBIUM FLUORIDE
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Synthesis Methodologies of Terbium Iii Fluoride

Advanced Fabrication Techniques for Controlled Architectures

Hydrothermal Synthesis for Nanostructured Terbium(III) Fluoride (B91410)

Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under high temperature and pressure. This technique has been successfully employed to create nanostructured terbium(III) fluoride with controlled morphologies.

A notable hydrothermal approach involves a self-assembled process to fabricate hollow, sea cucumber-like TbF₃ microstructures. researchgate.net Characterization of these materials reveals an orthorhombic crystal structure and monodispersed, three-dimensional hollow particles. researchgate.net These unique structures exhibit characteristic photoluminescence, with emission lines corresponding to the ⁵D₄→⁷FJ (J=6, 5, 4, 3) transitions of the Tb³⁺ ion under UV excitation. researchgate.net

Another hydrothermal route has been developed for a broader class of rare-earth fluoride nanocrystals, demonstrating that the growth modes can be systematically varied by changing the ionic radii of the rare-earth element. researchgate.net This method also allows for the functionalization of the nanocrystals through doping, leading to visible green up-conversion emissions, which are promising for applications like biological labeling. researchgate.net The use of NaBF₄ as a fluorine source and trisodium (B8492382) citrate (B86180) as a morphology-directing agent are crucial in these syntheses. researchgate.net The high-temperature and high-pressure conditions of hydrothermal synthesis facilitate the nucleation and crystal growth necessary for forming well-defined nanoparticles. researchgate.net

Parameter Description Reference
Morphology Hollow sea cucumber-like microstructures; separated elongated nanoparticles; aggregated nanoparticles; polyhedral microcrystals researchgate.netresearchgate.net
Crystal Structure Orthorhombic researchgate.net
Key Reagents Terbium salts, Fluorine source (e.g., NaBF₄), Additives (e.g., trisodium citrate) researchgate.netresearchgate.net
Advantages Control over morphology and size, potential for functionalization through doping researchgate.netresearchgate.net
Applications Biological labeling, phosphors researchgate.net

Polyol Processes for Nanoparticle Formation

The polyol process utilizes polyols, such as diethylene glycol (DEG) or polyethylene (B3416737) glycol (PEG), as both a solvent and a reducing or capping agent. This method is effective for synthesizing uniform nanoparticles of this compound.

In a typical synthesis, terbium nitrate (B79036) and cerium nitrate are dissolved in DEG and heated. nih.gov A separate solution of ammonium (B1175870) fluoride in DEG is then added to the heated mixture, leading to the precipitation of nanoparticles. nih.gov The resulting nanoparticles are then collected by centrifugation and washed. This process has been used to create Tb³⁺-doped CeF₃ nanoparticles with an average size of 40 nm and a hexagonal crystal structure. nih.gov

Another variation of the polyol method involves the homogeneous precipitation of cations and anions in a mixture of a polyol and water at room temperature. csic.es This technique allows for the synthesis of uniform, water-dispersible CeF₃ nanoparticles with tunable shapes and sizes by varying the type of polyol used. csic.es The absence of surfactants and high temperatures makes this an attractive and commercially viable method. csic.es

Parameter Description Reference
Solvent/Capping Agent Diethylene glycol (DEG), Polyethylene glycol (PEG) nih.govcsic.es
Precursors Terbium nitrate, Cerium nitrate, Ammonium fluoride nih.gov
Particle Size ~40 nm nih.gov
Crystal Structure Hexagonal (for CeF₃:Tb³⁺) nih.gov
Advantages Room temperature synthesis possible, control over size and shape, water-dispersible particles csic.es

Spin-Coating Methods for Thin Film Preparation

Spin-coating is a widely used technique for depositing uniform thin films onto flat substrates. This method has been adapted for the preparation of this compound-containing thin films for various optical and electronic applications.

One approach involves the synthesis of lanthanide-doped MOF nanocrystals, which are then deposited as continuous and smooth films on substrates like ITO-coated glass using spin-coating. mdpi.com This allows for the creation of films with strong luminescence and efficient energy transfer between different lanthanide ions. mdpi.com

Another application of spin-coating is in the creation of composite films. For instance, PMMA polymer doped with anisometric complexes of Eu(III) and Tb(III) has been used to produce films via spin-coating. mdpi.com These films, approximately 300 nm thick, are transparent in the visible and infrared regions and exhibit strong UV absorption. mdpi.com The luminescence of these films is sensitive to temperature, making them potential candidates for colorimetric thermal sensors. mdpi.com The sol-gel spin coating process has also been employed to prepare Ce³⁺/Tb³⁺ co-doped SiO₂ thin films on silicon substrates, which show enhanced photoluminescence. taylorandfrancis.com

Technique Materials Film Characteristics Applications Reference
Spin-CoatingLanthanide MOF nanocrystalsContinuous, smooth, luminescentOptical devices mdpi.com
Spin-CoatingPMMA doped with Eu(III) and Tb(III) complexes~300 nm thick, transparent (Vis/IR), UV absorbent, temperature-sensitive luminescenceColorimetric thermal sensors mdpi.com
Sol-Gel Spin-CoatingCe³⁺/Tb³⁺ co-doped SiO₂Enhanced photoluminescenceIntegrated light sources taylorandfrancis.com

Co-precipitation Techniques for Doped Systems

Co-precipitation is a straightforward and effective method for synthesizing doped materials, where the dopant ions are incorporated into the host lattice during the precipitation of the main compound. This technique is frequently used to prepare terbium-doped fluoride and oxide nanoparticles.

For instance, Tb³⁺-doped CeF₃ nanoparticles have been synthesized via a sol-gel route, which is a form of co-precipitation. researchgate.net In this process, precursors like cerium nitrate, terbium nitrate, and ammonium fluoride are dissolved in a solvent such as 2-methoxyethanol (B45455) (EGME). researchgate.net The resulting nanoparticles exhibit the characteristic green emission of Tb³⁺ due to efficient energy transfer from the Ce³⁺ host. researchgate.net

In another example, terbium-doped hydroxyapatite (B223615) (Ca₁₀₋ₓTbₓ(PO₄)₆(OH)₂) nanomaterials were synthesized using a co-precipitation method. nih.gov Aqueous solutions of calcium nitrate and terbium(III) nitrate were mixed, and the precipitate was formed by the addition of a phosphate (B84403) source. nih.gov This method allows for the substitution of Ca²⁺ ions with Tb³⁺ ions in the hydroxyapatite lattice. nih.gov Similarly, Er³⁺-doped calcium fluoride (CaF₂:Er³⁺) nanoparticles with a cubic crystal structure and an average size of about 30 nm have been prepared by a chemical co-precipitation method in a water-ethanol solvent. tandfonline.com

Host Material Dopant Synthesis Method Key Features Reference
Cerium Fluoride (CeF₃)Terbium (Tb³⁺)Sol-gel co-precipitationEfficient Ce³⁺ to Tb³⁺ energy transfer, strong green emission researchgate.net
HydroxyapatiteTerbium (Tb³⁺)Co-precipitationSubstitution of Ca²⁺ with Tb³⁺ in the lattice nih.gov
Calcium Fluoride (CaF₂)Erbium (Er³⁺)Chemical co-precipitationCubic crystal structure, ~30 nm particle size tandfonline.com
Lanthanum Fluoride (LaF₃)Terbium (Tb³⁺)Chemical precipitationNanoparticles functionalized with polyethylene glycol for biomedical applications researchgate.net

Synthesis of Mixed-Valence Terbium Fluorides

The synthesis of mixed-valence terbium fluorides, containing both Tb(III) and Tb(IV), often involves the thermal decomposition of terbium tetrafluoride (TbF₄). researchgate.netiaea.org The stability of the +4 oxidation state in lanthanides is a topic of significant chemical interest.

Compounds such as KTb₃F₁₂ and K₂Tb₄F₁₇ have been synthesized through this thermal decomposition route. researchgate.netiaea.org The synthesis of more complex mixed-valence fluorides often involves reacting TbF₄ with other metal fluorides. For example, the reaction of terbium(IV) fluoride with potassium chloride and fluorine can produce the mixed-valence compound KTb₃F₁₂. wikipedia.org Similarly, reacting a mixture of rubidium fluoride, aluminum fluoride, and terbium(IV) fluoride yields Rb₂AlTb₃F₁₆. researchgate.netwikipedia.org

The crystal structure of these mixed-valence compounds is a key area of study. For instance, Rb₂AlTb₃F₁₆ crystallizes in the hexagonal system and features a three-dimensional framework built from layers of (Tb₃F₁₆)⁵⁻ stacked along the c-axis and linked by isolated (AlF₆)³⁻ octahedra. researchgate.net Another example, RbAl₂Tb₄F₂₂, crystallizes in the tetragonal system and is built of chains of edge-sharing TbF₈ dodecahedra. iaea.org

Compound Synthesis Method Precursors Crystal System Reference
KTb₃F₁₂, K₂Tb₄F₁₇Thermal decomposition of TbF₄TbF₄, Potassium salts- researchgate.netiaea.org
Rb₂AlTb₃F₁₆Reaction of mixed fluoridesRbF, AlF₃, TbF₄Hexagonal researchgate.netwikipedia.org
RbAl₂Tb₄F₂₂Reaction of mixed fluoridesRbF, AlF₃, TbF₄Tetragonal iaea.org

Integration within Metal-Organic Framework (MOF) Systems

This compound and other terbium compounds can be integrated into metal-organic frameworks (MOFs), which are crystalline porous materials with a wide range of applications, including gas storage, catalysis, and chemical sensing.

A fluorine-functionalized Tb(III)-organic framework has been synthesized solvothermally. mdpi.com This 3D microporous MOF, with the formula {[Tb₆(fdpdc)₆(μ₃-OH)₈(H₂O)₆]·4DMF}n, is constructed from hexanuclear terbium clusters bridged by 3-fluorobiphenyl-4,4′-dicarboxylate (fdpdc) ligands. mdpi.com The presence of fluorine atoms can enhance the hydrophobicity and stability of the MOF. mdpi.com

In another approach, Tb³⁺ ions can be encapsulated into a pre-existing MOF structure, such as a Zr-based MOF, through post-coordination modification. bohrium.com The resulting Tb³⁺@Zr-MOF exhibits the characteristic emission of Tb³⁺ due to efficient energy transfer from the organic ligands (antenna effect) and can be used as a fluorescent probe for detecting fluoride ions in aqueous solutions. bohrium.com A terbium-based MOF has also been synthesized using 2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid as a ligand, resulting in a high surface area material used for environmental remediation. mdpi.com Furthermore, a water-stable terbium MOF has been fabricated using 1,10-phenanthroline (B135089) and 2,3,5,6-tetrafluoroterephthalic acid, demonstrating potential for detecting specific ions in water. rsc.org

MOF System Synthesis Strategy Key Features Potential Applications Reference
{[Tb₆(fdpdc)₆(μ₃-OH)₈(H₂O)₆]·4DMF}nSolvothermal synthesis with fluorinated ligand3D microporous structure, enhanced stabilityLuminescence sensing, selective gas adsorption mdpi.com
Tb³⁺@Zr-MOFPost-coordination modificationEncapsulated Tb³⁺, antenna effectFluorescent probe for fluoride ions bohrium.com
fcu-Tb-FTZB-MOFSynthesis with a fluorinated tetrazole-benzoic acid ligandHigh surface area (1220 m²/g)Catalytic adsorbent for environmental remediation mdpi.com
Tb-MOF-AHydrothermal synthesis with phenanthroline and tetrafluoroterephthalic acidHigh water and thermal stabilitySensor for Fe³⁺ and Cr₂O₇²⁻ ions rsc.org

Structural and Morphological Characterization of Terbium Iii Fluoride

Crystalline Structure Determination and Phase Analysis

The arrangement of atoms within Terbium(III) fluoride (B91410) has been a subject of detailed crystallographic studies, revealing its preferred structural phases and the complexities that arise in mixed-valence states.

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of TbF₃. Analysis of bulk powder samples has confirmed that Terbium(III) fluoride can adopt different crystal structures. One commonly identified phase is the orthorhombic structure, similar to that of Yttrium(III) fluoride (YF₃). materialsproject.orgresearchgate.net In this configuration, the terbium ion (Tb³⁺) is bonded to nine fluoride ions (F¹⁻). materialsproject.org

Studies on nanocrystalline forms of TbF₃ have also revealed other phases. For instance, XRD patterns of this compound nanocrystals within a core-shell structure (TbF₃@CeF₃) have confirmed a trigonal crystal structure. nih.gov This indicates that the synthesis method and the physical form (bulk vs. nano) can influence the resulting crystal phase.

The most frequently reported crystal structure for this compound is orthorhombic. researchgate.netmaterialsproject.org This structure belongs to the space group Pnma (No. 62). researchgate.netmaterialsproject.org In this arrangement, the three lattice vectors are mutually orthogonal, but have unequal lengths. wikipedia.org The precise lattice constants determined through neutron diffraction and XRD analysis vary slightly between studies but are generally consistent. The Tb³⁺ ion is in a 9-coordinate geometry, with Tb-F bond distances ranging from 2.30 to 2.45 Å. materialsproject.org

Crystallographic Data for Orthorhombic this compound (TbF₃)
Sourcea (Å)b (Å)c (Å)Crystal SystemSpace Group
Piotrowski et al. (1979) materialsproject.org6.5136.9494.384OrthorhombicPnma
Materials Project materialsproject.org6.4656.9664.446OrthorhombicPnma

Terbium is notable for its ability to exist in both +3 and +4 oxidation states, leading to the formation of mixed-valence fluoride compounds. The synthesis and characterization of these materials are often achieved through the thermal decomposition of Terbium(IV) fluoride (TbF₄). iaea.orgresearchgate.net X-ray diffraction has been instrumental in determining the crystal structures of these complex fluorides, revealing specific arrangements and distributions of Tb³⁺ and Tb⁴⁺ ions.

For example, the compound KTb₃F₁₂ crystallizes in the tetragonal system and exhibits a perfect ordering of Tb³⁺ and Tb⁴⁺ cations within the lattice. researchgate.netresearchgate.net Other synthesized mixed-valence compounds, such as Rb₂AlTb₃F₁₆ and RbAl₂Tb₄F₂₂, show a statistical or random distribution of Tb(III) and Tb(IV) ions. iaea.orgresearchgate.net These compounds adopt hexagonal and tetragonal structures, respectively, with distinct structural units and coordination environments for the terbium ions. iaea.orgresearchgate.net

Crystallographic Data for Mixed-Valence Terbium(III)/Terbium(IV) Fluorides
CompoundCrystal SystemSpace Groupa (Å)c (Å)Tb(III)/Tb(IV) Distribution
KTb₃F₁₂TetragonalI4/m7.7157.530Ordered researchgate.netresearchgate.net
Rb₂AlTb₃F₁₆HexagonalP6₃/mmc7.55612.397Random iaea.orgresearchgate.net
RbAl₂Tb₄F₂₂TetragonalI4/mmm10.6626.911Random iaea.orgresearchgate.net

Microscopic and Spectroscopic Morphological Probing

Microscopy techniques provide direct visualization of the surface features and internal structure of this compound, from the microscale down to the arrangement of nanoparticles.

Scanning Electron Microscopy (SEM) is a powerful technique for imaging the surface morphology of materials. azooptics.com In the study of rare-earth fluorides, SEM reveals details about particle shape, size, and aggregation. For instance, analysis of terbium-doped Cerium(III) fluoride (CeF₃:Tb³⁺) nanoparticles prepared via a solvothermal method showed the formation of spherical nanoparticles. researchgate.net This technique allows researchers to understand how synthesis conditions affect the final morphology of the fluoride particles, which in turn influences their properties.

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the investigation of the internal structure of nanomaterials. researchgate.net High-resolution TEM has been used to study the complex nanostructure of core-shell this compound nanocrystals (TbF₃@CeF₃). nih.gov These studies revealed that the nanocrystals form as small discs with an average diameter of approximately 10 nm. nih.gov TEM, often combined with energy-dispersive X-ray spectroscopy, can also map the elemental distribution within a nanostructure, confirming, for example, an increasing concentration of Tb³⁺ ions from the surface to the core of these nanocrystals. nih.gov

Elemental Compositional Mapping (e.g., Energy Dispersive X-ray Spectroscopy (EDS))

Theoretically, the atomic percentage (At%) and weight percentage (Wt%) of terbium and fluorine in this compound can be calculated based on their atomic weights (Terbium: 158.93 g/mol ; Fluorine: 19.00 g/mol ).

ElementAtomic Percentage (At%)Weight Percentage (Wt%)
Terbium (Tb)25.0073.61
Fluorine (F)75.0026.39

In a typical EDS spectrum of this compound, characteristic X-ray emission peaks for terbium and fluorine would be observed. The intensity of these peaks is proportional to the concentration of each element in the sample.

Surface and Electronic State Characterization

The surface and electronic properties of this compound are crucial for its performance in various applications. Techniques such as X-ray Photoelectron Spectroscopy (XPS), Fourier Transform Infrared (FTIR) Spectroscopy, and Raman Spectroscopy provide invaluable insights into these characteristics.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Valence States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material.

For this compound, high-resolution XPS spectra of the Terbium 4f and Fluorine 1s core levels would provide detailed information about the surface chemistry and the valence state of the constituent elements.

In a study of terbium-doped calcium fluoride (CaF₂), the incorporation of Tb³⁺ ions into the host lattice was confirmed by XPS. While specific high-resolution spectra for pure TbF₃ are not widely published, analysis of related compounds provides expected binding energy regions. The Tb 3d core level spectrum is expected to show characteristic peaks corresponding to the Tb³⁺ oxidation state.

The F 1s spectrum of fluoride compounds typically exhibits a single peak. For instance, in a study involving fluorine-doped materials, a distinct fluoride peak was observed, confirming the presence of fluorine in the sample. In this compound, a sharp F 1s peak would be expected, indicative of the fluoride ions bonded to terbium.

ElementCore LevelExpected Binding Energy (eV)Information Yielded
Terbium (Tb)4f~7-12Valence band structure, confirmation of Tb³⁺ state
Terbium (Tb)4d~147-151Chemical state and spin-orbit splitting
Terbium (Tb)3d~1242, ~1277Confirmation of Tb³⁺ oxidation state
Fluorine (F)1s~684-685Presence and chemical state of fluoride

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a powerful tool for identifying the types of chemical bonds in a molecule.

The infrared spectra of rare-earth fluorides are characterized by absorptions in the far-infrared region, typically below 600 cm⁻¹. A study on the infrared spectra of various rare-earth metal fluorides, including those of the terbium group, revealed intense absorption bands in the 400 to 550 cm⁻¹ range. osti.gov These absorptions are attributed to the stretching and bending vibrations of the metal-fluorine bonds.

For this compound, the primary vibrational modes observed in an FTIR spectrum would be related to the Tb-F bond. The exact positions of these bands can be influenced by the crystal structure and any impurities present in the sample.

Wavenumber (cm⁻¹)Vibrational ModeDescription
~400 - 550Tb-F StretchingFundamental stretching vibration of the Terbium-Fluorine bond.
Lower wavenumbersLattice Vibrations / Bending ModesVibrations involving the crystal lattice and bending of the Tb-F bonds.

Raman Spectroscopy for Vibrational Modes

Raman spectroscopy is a spectroscopic technique used to observe vibrational, rotational, and other low-frequency modes in a system. It relies on inelastic scattering, or Raman scattering, of monochromatic light, usually from a laser in the visible, near-infrared, or near-ultraviolet range.

Specific Raman spectroscopic data for this compound is not extensively documented in publicly available literature. However, studies on isostructural rare-earth fluorides can provide an indication of the expected Raman active modes. The Raman spectra of rare-earth fluoride glasses show broad and mostly depolarized features, suggesting a high degree of disorder. bohrium.com For crystalline this compound, sharper peaks corresponding to specific phonon modes would be anticipated.

The number and symmetry of the Raman active modes are determined by the crystal structure of the compound. These modes arise from the collective vibrations of the atoms in the crystal lattice and are sensitive to the local chemical environment and bonding.

Symmetry of ModeDescription
A₁g, E₉, T₂g (example symmetries)These modes would correspond to symmetric stretching, bending, and lattice vibrations within the this compound crystal structure. The exact symmetries depend on the specific crystal system.

Electronic Structure and Theoretical Investigations

Density Functional Theory (DFT) Studies on Ground and Excited States

DFT is a primary computational method for studying the electronic properties of materials like TbF₃ in their ground state. researchgate.netuci.edu For TbF₃, calculations have been performed using various functionals, including the Perdew–Burke–Ernzerhof (PBE) functional and the LDA+U method, which adds a Hubbard U term to better describe localized 4f electrons. researchgate.net The results demonstrate that a complete analysis of the electronic structure necessitates a full DFT treatment incorporating both spin-polarization and spin-orbit coupling to achieve a quantitative match with experimental valence-band spectra. researchgate.net

For investigating excited states, time-dependent density functional theory (TD-DFT) is a widely used extension of DFT. ohio-state.edu This linear-response formalism can calculate vertical excitation energies and is valuable for interpreting electronic absorption spectra. ohio-state.edu While specific TD-DFT studies on TbF₃ are not detailed in the provided sources, the methodology is commonly applied to lanthanide complexes. nih.gov For open-shell systems like Tb³⁺ (a 4f⁸ configuration), standard TD-DFT faces challenges in calculating transitions between states of different spin multiplicities. nih.gov Specialized techniques, such as spin-flip TD-DFT, are required to address these types of excitations. nih.gov

Relativistic Electronic Structure Calculations for Low-Lying Excited States

For heavy elements like terbium, relativistic effects significantly influence the electronic structure and must be included in accurate theoretical calculations. arxiv.org These effects arise from the high speeds of electrons near the highly charged nucleus. arxiv.org The calculation of low-lying excited states in lanthanide compounds requires sophisticated quantum chemical methods that account for both electron correlation and relativistic phenomena, particularly spin-orbit coupling. nih.govrsc.org

Advanced computational techniques such as multi-reference configuration interaction (MRCI), equation of motion coupled cluster (EOM-CCSD), and Fock-space coupled cluster (FS-CCSD) are employed for similar systems like Ytterbium Fluoride (B91410) (YbF) to handle their complex electronic nature. nih.govresearchgate.net For lanthanide ions, a critical aspect is the treatment of the partially filled 4f shell, which gives rise to a large number of possible electronic microstates. nih.gov The interactions between these states are governed by electron repulsion, spin-orbit coupling, and the crystal field environment. nih.gov A rigorous treatment therefore involves calculations that can handle this multi-configurational character and include spin-orbit effects, which are the dominant interaction after electron repulsion for these f-element states. nih.gov

Quantum Chemical Approaches to Energy Level Derivations

A fully ab initio computational scheme, free from empirical parameters, has been developed to predict the energy levels of trivalent lanthanide ions (Ln³⁺), including Tb³⁺. rsc.org This approach is particularly valuable as the f-f transitions are only slightly dependent on the ion's environment. rsc.org The method is based on a multi-reference approach to properly handle the complex electronic structure of the 4f shell. rsc.org

The protocol involves several steps:

State-Averaged Complete Active Space Self-Consistent Field (SA-CASSCF) : This step addresses the static electron correlation arising from the near-degeneracy of the 4f orbitals. rsc.org

Quasi-Degenerate Perturbation Theory (XMCQPDT2) : Following the CASSCF calculation, second-order perturbation theory is applied to account for dynamic electron correlation. nih.gov

Spin-Orbit CASSCF (SO-CASSCF) : Finally, spin-orbit coupling effects are included, which is crucial for accurately describing the splitting of electronic terms into individual energy levels. rsc.org

This multi-reference methodology has been shown to reproduce the low-lying energy levels of Ln³⁺ ions with good agreement to experimental values. rsc.org The procedure was validated by successfully calculating the optical emission spectra for several compounds containing Tb³⁺. rsc.org

Ab Initio Protocol for Ln³⁺ Energy Level Calculation
StepMethodPurpose
1SA-CASSCFTreats static electron correlation in the 4f shell. rsc.org
2XMCQPDT2Includes dynamic electron correlation via perturbation theory. nih.govrsc.org
3SO-CASSCFIncorporates spin-orbit coupling effects to resolve term splitting. rsc.org

Theoretical Modeling of Charge Transfer Processes

Charge transfer processes, specifically ligand-to-metal charge transfer (LMCT), are an important aspect of the electronic structure of lanthanide compounds. In this process, an electron is transferred from the surrounding ligands (fluorine in this case) to the central rare-earth ion. researchgate.net Theoretical modeling of these processes is essential for understanding the absorption and emission properties of these materials.

In fluoride crystals doped with rare-earth ions, intense, broad absorption bands corresponding to charge transfer are often observed just below the 4f–5d absorption region. researchgate.net However, for terbium(III) compounds, the presence of LMCT states is considered less likely compared to other lanthanides like europium(III). researchgate.net This is attributed to the lower Tb³⁺ to Tb²⁺ reduction potential, making it less favorable for the terbium ion to accept an electron from the ligands. researchgate.net Consequently, theoretical models for TbF₃ would predict a higher energy for any potential LMCT state, reducing its influence on the luminescent properties compared to systems where such states are energetically accessible. researchgate.net

Spectroscopic Research of Terbium Iii Fluoride Systems

Advanced Spectroscopic Probes

Electron Paramagnetic Resonance (EPR) Spectroscopy for Magnetic States

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects transitions induced by electromagnetic radiation between different energy levels of electron spins in the presence of a static magnetic field. It is a powerful tool for studying materials with unpaired electrons, providing information about the electronic structure and local environment of paramagnetic species.

In the case of Terbium(III) fluoride (B91410) (TbF₃), the paramagnetic properties arise from the Terbium(III) ion (Tb³⁺). The Tb³⁺ ion has a 4f⁸ electron configuration, which results in a ground state term of ⁷F₆. Due to strong spin-orbit coupling, this leads to a total angular momentum J = 6. Ions like Tb³⁺ are classified as non-Kramers ions. For such ions, EPR spectra are not typically expected in environments with high symmetry, such as octahedral sites, when using the standard experimental setup where the oscillating magnetic field (B₁) is perpendicular to the static magnetic field (B₀) nih.gov.

Research on Tb³⁺ ions in various crystal lattices has provided insights into their magnetic states. The observation of an EPR signal requires that the microwave quantum (hν) is larger than the zero-field splitting (δ) of the Mᴊ levels nih.gov. Studies have successfully observed resonance for Tb³⁺ in sites with C₃h symmetry, which was described as an effective spin-½ system with a highly anisotropic g-tensor, specifically a large g|| value of 17.7 nih.gov.

The typical first-derivative EPR spectrum of Tb³⁺ at low temperatures (around 4.2 K) often shows a peak at a low magnetic field, corresponding to the high g|| value nih.gov. As the magnetic field increases, the signal amplitude changes slowly, resulting in a near-zero slope nih.gov. These signals are prone to saturation and passage effects, especially at low temperatures, and can become difficult to observe as the temperature increases to around 10 K nih.gov. To overcome challenges like passage effects that can occur with traditional continuous-wave (CW) EPR, field-stepped direct-detection methods can be employed nih.gov.

EPR Parameters for Tb³⁺ Ion
ParameterDescriptionTypical Value/Characteristic
Ion TypeThe classification based on the number of unpaired electrons.Non-Kramers Ion nih.gov
Electron ConfigurationThe arrangement of electrons in the atomic orbitals.4f⁸
Ground State TermThe total orbital and spin angular momentum representation.⁷F₆ nih.gov
g||The g-factor component parallel to the principal symmetry axis.~17.7 in C₃h symmetry nih.gov
Spectral FeatureAppearance of the first-derivative EPR spectrum.Peak at low magnetic field due to high g|| nih.gov

X-ray Absorption Near-Edge Spectroscopy (XANES) for Electronic Transitions

X-ray Absorption Near-Edge Spectroscopy (XANES), also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS), is an element-specific technique that provides detailed information on the electronic state and local coordination environment of an absorbing atom. wikipedia.orguu.nl The technique involves exciting a core-level electron to unoccupied states by absorbing X-ray photons. The resulting spectrum shows features corresponding to electronic transitions, which are sensitive to the oxidation state, coordination geometry, and bonding of the element under investigation. wikipedia.orgdiamond.ac.uk

For Terbium(III) fluoride, XANES at the Terbium L-edges (transitions from 2p core levels) can be used to probe the unoccupied d-states and investigate the electronic structure of the Tb³⁺ ion. The shape and energy position of the absorption edge provide a fingerprint of the element's chemical environment. diamond.ac.uk

A study on Terbium(III)-doped layered double hydroxides (LDHs) illustrates the application of this technique. In this research, Tb L-edge XANES spectra were recorded for LDHs containing different interlayer anions (carbonate and chloride) to determine if the anions affected the electronic state of the Tb³⁺ ions. The results showed that the XANES spectra for both samples were identical. This finding demonstrated that the anionic species in the interlayer spaces did not influence the electronic state of the Tb³⁺, allowing the researchers to conclude that other factors were responsible for observed differences in photoluminescence. researchgate.net This type of analysis is directly applicable to studying the electronic transitions in this compound, for instance, to confirm the trivalent state of terbium or to investigate changes in its electronic structure under different conditions.

XANES Analysis of Terbium(III) Systems
Spectroscopic FeatureInformation ObtainedExample Research Finding
Absorption Edge PositionOxidation state of the absorbing atom.Confirms the Tb³⁺ oxidation state.
Spectral Shape (Fingerprint)Local coordination geometry and electronic structure. diamond.ac.ukIdentical spectra indicated no change in the electronic state of Tb³⁺ despite different surrounding anions in an LDH structure. researchgate.net
Probed TransitionsTransitions from core levels to unoccupied states.L-edge spectra probe transitions from 2p core levels to unoccupied 5d states. nih.gov

Optically Stimulated Luminescence (OSL) for Radiation Response

Optically Stimulated Luminescence (OSL) is a phenomenon utilized for dosimetry, which measures the dose of ionizing radiation a material has been exposed to. nih.gov The process relies on the ability of certain materials, known as phosphors, to store energy from incident radiation by trapping electrons and holes at defects within their crystal lattice. myu-group.co.jp This stored energy can be released later by stimulating the material with light of a specific wavelength (e.g., blue or infrared light). During stimulation, the trapped electrons are freed and recombine with luminescence centers, emitting light of a characteristic wavelength. The intensity of this emitted light is proportional to the original radiation dose absorbed by the material. nih.govmyu-group.co.jp

While specific OSL studies focusing on pure this compound are not prominent in the provided search results, the principles of the technique are widely applied to other rare-earth-doped fluoride materials for radiation sensing. For instance, intense OSL has been observed in Thulium-doped Calcium Fluoride (CaF₂:Tm) crystals after X-ray irradiation, with the OSL intensity showing a near-linear increase with the absorbed dose, making it a candidate for passive dosimeters. myu-group.co.jp

The OSL technique offers significant advantages, including the possibility of repeated readouts, which is not possible with techniques like thermoluminescence dosimetry (TLD) where the stored information is erased during the heating process. nih.gov Given the known luminescent properties of the Tb³⁺ ion, this compound could potentially be investigated as an OSL phosphor. Such research would involve irradiating the material with a known dose of radiation and then measuring its luminescent response upon optical stimulation to characterize its sensitivity and dose-response relationship.

Principles of OSL for Radiation Response
Process StepDescriptionRelevance to Fluoride Systems
IrradiationExposure to ionizing radiation creates trapped electrons and holes in the material's lattice. myu-group.co.jpFluoride crystals like CaF₂ are known to form these traps. myu-group.co.jp
StimulationThe irradiated material is stimulated with light (e.g., blue LEDs), releasing the trapped electrons. nih.govDifferent materials respond to different stimulation wavelengths.
LuminescenceReleased electrons recombine with luminescence centers, emitting light. The intensity is measured. myu-group.co.jpThe intensity of the emitted light is proportional to the absorbed radiation dose. esa.int

Spectrophotofluorimetric Techniques for Trace Element Detection

Spectrophotofluorimetry is a highly sensitive analytical method used to measure the fluorescence properties of a sample. It is particularly useful for quantitative analysis at very low concentrations. The technique involves exciting a sample at a specific wavelength and measuring the intensity of the light it emits at a longer wavelength. The intrinsic fluorescence of the Terbium(III) ion can be exploited for its detection, and this fluorescence can be significantly enhanced through the formation of complexes.

A spectrofluorimetric method has been developed for the determination of trace amounts of Terbium(III). This method is based on the formation of a ternary complex between the Tb³⁺ ion, a specific organic ligand (2,6-bis-(1'-phenyl-3'-methyl-5'-oxopyrazole-4') pyridinediacyl, or H₂PMBPP), and a surfactant (N-cetylpyridinium bromide, or CPB). researchgate.net

In this system, the ligand and surfactant create a synergistic effect that dramatically increases the fluorescence intensity of the terbium ion. The study found that under optimal conditions (a pH of 5.0), the complex exhibits strong fluorescence at an emission wavelength of 549.5 nm when excited at 272 nm. researchgate.net This enhanced fluorescence allows for the detection and quantification of terbium at very low levels. The calibration graph for this method was found to be linear in the range of 1.43 x 10⁻⁵ to 0.1589 µg/mL, demonstrating its high sensitivity. researchgate.net A key advantage of this specific system is its high selectivity for Terbium(III); other lanthanide ions did not produce a measurable fluorescent signal under the same experimental conditions. researchgate.net

Spectrophotofluorimetric Detection of Terbium(III)
ParameterCondition/WavelengthSignificance
Excitation Wavelength (λex)272 nm researchgate.netThe wavelength of light used to excite the fluorescent complex.
Emission Wavelength (λem)549.5 nm researchgate.netThe characteristic wavelength of light emitted by the Tb³⁺ complex.
pH5.0 researchgate.netThe optimal pH for the formation and stability of the fluorescent complex.
Linear Detection Range1.43 x 10⁻⁵ to 0.1589 µg/mL researchgate.netThe concentration range over which the fluorescence intensity is directly proportional to the Tb³⁺ concentration.

Energy Transfer Phenomena in Terbium Iii Fluoride and Doped Systems

Intra-ionic Energy Transfer Mechanisms within the Tb³⁺ Subsystem

Within an individual terbium (Tb³⁺) ion, absorbed energy is redistributed among its various electronic levels through non-radiative relaxation processes before luminescence occurs. Following excitation into higher energy levels, such as the ⁵D₃ state, a rapid, non-radiative decay populates the lower-lying ⁵D₄ metastable level. This relaxation is a crucial step, as the primary visible emission from Tb³⁺ originates from transitions from the ⁵D₄ level to the various ⁷Fⱼ (J = 6, 5, 4, 3) ground state manifolds.

The efficiency of this intra-ionic energy transfer directly influences the emission spectrum. When the ⁵D₃ → ⁵D₄ relaxation is efficient, the luminescence is dominated by the characteristic green emission (~545 nm) from the ⁵D₄ → ⁷F₅ transition. However, if the ⁵D₃ level has a significant lifetime, blue emission from ⁵D₃ → ⁷Fⱼ transitions can also be observed. In many solid-state hosts, including fluoride (B91410) crystals, this relaxation is extremely efficient, making the ⁵D₄ emission dominant. This process can be influenced by the host lattice phonons and the concentration of Tb³⁺ ions, where at higher concentrations, cross-relaxation can also facilitate the depopulation of the ⁵D₃ level.

Intersystem Crossing and Sensitization Mechanisms

The luminescence efficiency of Tb³⁺ can be significantly enhanced through sensitization, a process where energy is absorbed by another species (a ligand or a co-dopant ion) and then transferred to the Tb³⁺ ion.

Ligand-to-Tb³⁺ Energy Transfer Dynamics and Efficiency

In coordination complexes of Terbium(III) fluoride or other terbium salts, organic ligands can act as "antennas" to enhance Tb³⁺ luminescence. The process typically involves the following steps:

Absorption: The organic ligand, with its strong absorption bands in the UV region, absorbs the excitation energy, transitioning to an excited singlet state (S₁).

Intersystem Crossing (ISC): The excited ligand then undergoes a rapid, non-radiative transition from the singlet state (S₁) to a lower-energy triplet state (T₁). This spin-forbidden process is a key step in sensitization.

Energy Transfer: The energy from the ligand's triplet state is transferred non-radiatively to the Tb³⁺ ion, exciting it to one of its emissive levels, typically the ⁵D₄ state.

Luminescence: The excited Tb³⁺ ion then relaxes to the ground state, emitting its characteristic line-like luminescence.

The efficiency of this ligand-to-metal energy transfer depends critically on the energy of the ligand's triplet state. For effective sensitization of the ⁵D₄ level of Tb³⁺ (at ~20,500 cm⁻¹), the ligand's triplet state should be positioned energetically just above this level to ensure efficient transfer and minimize back-transfer or non-radiative losses.

Co-dopant Sensitization of Tb³⁺ Luminescence (e.g., Ce³⁺, Sm³⁺)

Co-doping this compound with other lanthanide ions can dramatically improve its luminescence intensity by overcoming the weak absorption of the Tb³⁺ ion's f-f transitions. optica.org A sensitizer (B1316253) ion with strong, broad absorption bands absorbs the excitation energy and efficiently transfers it to the Tb³⁺ activator ion.

Cerium (Ce³⁺) as a Sensitizer: Cerium(III) is an excellent sensitizer for Tb³⁺ due to its broad and intense absorption bands in the near-UV region, corresponding to the parity-allowed 4f → 5d transitions. optica.org The energy absorbed by Ce³⁺ can be efficiently transferred to Tb³⁺, provided there is a good spectral overlap between the Ce³⁺ emission band and the Tb³⁺ absorption bands. optica.org This resonant energy transfer significantly enhances the characteristic green emission of Tb³⁺ under UV excitation. optica.orgnih.gov The energy transfer efficiency from Ce³⁺ to Tb³⁺ can be very high, reaching over 80% in some host materials. optica.org The mechanism is often determined to be a dipole-dipole interaction. optica.org

Samarium (Sm³⁺) Interactions: The interaction between Sm³⁺ and Tb³⁺ is more complex. While in some systems Tb³⁺ can sensitize Sm³⁺ emission, energy transfer from Sm³⁺ to Tb³⁺ is also possible, depending on the host lattice and excitation wavelength. nih.gov However, more commonly, Tb³⁺ acts as a sensitizer for Sm³⁺ due to the favorable energy level alignment where the Tb³⁺ ⁵D₄ level is higher in energy than the emissive ⁴G₅/₂ level of Sm³⁺. nih.gov

Summary of Co-dopant Sensitization Research Findings
Sensitizer-Activator PairHost MaterialEnergy Transfer EfficiencyProposed MechanismKey Finding
Ce³⁺ → Tb³⁺SrB₂O₄Up to 80.2%Dipole-dipole interactionCe³⁺ efficiently absorbs NUV light and sensitizes bright green Tb³⁺ emission. optica.org
Ce³⁺ → Tb³⁺KA1F₄Significant enhancementNot specifiedCe³⁺ was observed to effectively sensitize Tb³⁺, suggesting potential as a new green phosphor. nih.gov
Ce³⁺ → Tb³⁺KSrY₀.₅₉(PO₄)₂Over 68%Exchange interactionRealized intense green emission with effective excitation in the UV range. researchgate.net
Tb³⁺ → Sm³⁺KY(CO₃)₂N/A (Enhancement factor)Cross-relaxation / Resonance transferTb³⁺ co-doping enhanced Sm³⁺ emission intensity by a factor of 7.1. nih.gov

Förster-Dexter Type Energy Transfer Analysis

The non-radiative energy transfer between sensitizer and activator ions, such as in co-doped this compound systems, can be described by two primary mechanisms: Förster and Dexter transfer.

Förster Resonance Energy Transfer (FRET): This is a long-range process based on dipole-dipole interactions between the donor (sensitizer) and acceptor (activator) ions. libretexts.orgresearchgate.net The rate of Förster transfer (k_F) is inversely proportional to the sixth power of the distance between the ions (R⁻⁶) and is dependent on the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum. This mechanism is dominant when the electronic transitions in both the donor and acceptor are dipole-allowed and can occur over distances of up to 10 nm. researchgate.net

Dexter Energy Transfer: This is a short-range mechanism that requires wavefunction overlap between the donor and acceptor ions, as it involves the simultaneous exchange of two electrons. libretexts.org The rate of Dexter transfer (k_D) decreases exponentially with increasing distance between the ions and is typically significant only at distances less than 1-2 nm. researchgate.net This mechanism is important for spin-forbidden transitions and is often the dominant pathway in ligand-to-metal energy transfer involving triplet states.

In Tb³⁺-doped systems, the nature of the energy transfer (Förster vs. Dexter) depends on the specific donor-acceptor pair, their concentrations (which determines the average distance), and the nature of their electronic transitions. For instance, the transfer from a sensitizer with an allowed 4f-5d transition (like Ce³⁺) to Tb³⁺ is often dominated by the long-range dipole-dipole (Förster) mechanism.

Comparison of Förster and Dexter Energy Transfer Mechanisms
CharacteristicFörster TransferDexter Transfer
Governing InteractionCoulombic (dipole-dipole)Electron Exchange
Distance DependenceProportional to R⁻⁶Exponential decay (proportional to e-2R/L)
Typical Range1 - 10 nm< 2 nm
RequirementSpectral overlap between donor emission and acceptor absorptionWavefunction overlap between donor and acceptor
Spin Selection RulesSpin must be conserved on donor and acceptor independentlyTotal spin of the system must be conserved

Cross-Relaxation Processes in Doped this compound Systems

A prominent cross-relaxation pathway in terbium systems is: [Tb³⁺(⁵D₃) + Tb³⁺(⁷F₆)] → [Tb³⁺(⁵D₄) + Tb³⁺(⁷F₀,₁)]

Exciton-Trap Interactions and Diffusion Models in TbF₃ Crystals

In a pure or highly concentrated Tb³⁺ crystal like TbF₃, the excitation energy is not necessarily localized on a single ion. Instead, it can migrate through the crystal lattice from one Tb³⁺ ion to another. This mobile excitation is referred to as an exciton. This energy migration or diffusion continues until the exciton is either trapped at a defect or impurity site (a "killer" center), where it decays non-radiatively, or it decays radiatively, emitting a photon.

Advanced Material Forms and Their Fabrication

Thin Films of Terbium(III) Fluoride (B91410)

Thin films of Terbium(III) fluoride (TbF₃) are central to various optical and electronic applications due to their unique luminescent properties. The fabrication method and subsequent treatments are critical in defining the film's final characteristics and performance.

Atomic Layer Deposition (ALD) for Optical Coatings

Atomic Layer Deposition (ALD) has emerged as a superior technique for creating high-quality this compound thin films for optical applications. nih.govresearchgate.net This chemical deposition method is renowned for its ability to produce conformal and uniform films, even on complex surfaces, with precise thickness control. mdpi.com The process involves sequential, self-limiting surface reactions, which distinguishes it from more traditional methods like physical vapor deposition (PVD). researchgate.net

A notable ALD process for TbF₃ utilizes tris(2,2,6,6-tetramethyl-3,5-heptanedionato)terbium (Tb(thd)₃) and titanium tetrafluoride (TiF₄) as precursors. nih.govresearchgate.netresearchgate.net The deposition temperature plays a crucial role in the final properties of the film. Films can be grown at temperatures ranging from 175 to 350 °C. nih.govresearchgate.net

Key Findings:

Crystallinity: At lower temperatures (e.g., 175 °C), the process yields weakly crystalline films. As the temperature increases, the films become strongly crystalline with an orthorhombic structure. researchgate.net

Purity: Films deposited at higher temperatures (275–350 °C) exhibit exceptional purity, with very low levels of carbon, oxygen, and hydrogen. The titanium content in these films is often below the detection limit (<0.1 at. %). researchgate.netresearchgate.net In contrast, films grown at temperatures of 225 °C and below show higher impurity levels, including detectable traces of titanium. researchgate.net

Density: The density of TbF₃ films deposited at temperatures between 275 and 350 °C is approximately 7.0 g/cm³, which is close to the bulk density of TbF₃ (7.23 g/cm³). researchgate.net

Optical Properties: The high purity of films grown at optimal temperatures results in high transmittance down to short UV wavelengths, a critical property for optical coatings. researchgate.net

Interactive Data Table: ALD Process Parameters and TbF₃ Film Properties
Deposition Temperature (°C)Film CrystallinityImpurity Content (C, O, H)Titanium (Ti) ContentDensity (g/cm³)
175 - 225Weakly CrystallineModest (e.g., H: 5.9-7.8 at. %)Traces Detected (up to 3.7 at. %)Lower
275 - 350Strongly Crystalline (Orthorhombic)LowBelow Detection Limit (<0.1 at. %)~7.0

Properties of Electroluminescent Thin Films

The exceptional luminescence of lanthanide compounds makes TbF₃ a material of interest for electroluminescent displays. nih.govresearchgate.net The unique electronic structure of the terbium ion, where the 4f electrons responsible for luminescence are well-shielded, leads to sharp and efficient emission transitions. researchgate.net Metal fluorides like TbF₃ are excellent host materials because their low phonon energies minimize pathways for non-radiative relaxation, thereby enhancing luminescence. researchgate.net

In practical applications, TbF₃ is often used as a component in green-light emitting layers, such as in ZnS:TbFₓ structures for electroluminescent devices. researchgate.net The ability of ALD to produce pure, dense, and uniform TbF₃ films is crucial for the performance and longevity of these devices.

Effects of Post-Deposition Treatments (e.g., Laser Annealing) on Film Properties

Post-deposition treatments, such as thermal or laser annealing, are employed to modify and improve the properties of thin films. While specific research on laser annealing of pure TbF₃ films is not detailed in the provided sources, the effects on analogous material systems provide significant insights. For instance, laser annealing of terbium-doped indium oxide (Tb:In₂O₃) films demonstrates several beneficial changes.

Laser treatment can lead to an increase in film density and a corresponding decrease in thickness. This is attributed to the rearrangement of atoms into a more compact structure. Furthermore, the process can reduce surface roughness, resulting in a flatter and more uniform surface. Studies on other types of films, like Ge₂Sb₂Te₅, show that laser annealing induces crystallization, with the degree of crystallinity being dependent on the laser parameters and film thickness. Similarly, annealing of lanthanum fluoride (LaF₃) films has been shown to improve optical properties, reduce stress, and enhance the laser-induced damage threshold.

Interactive Data Table: General Effects of Laser Annealing on Thin Film Properties
PropertyEffect of Laser Annealing
DensityIncreases
ThicknessDecreases
CrystallinityIncreases / Induces phase change
Surface RoughnessDecreases
Optical PropertiesCan be improved (e.g., reduced loss)
Film StressCan be reduced

Nanomaterials and Nanocomposites

The luminescent properties of terbium(III) are also harnessed at the nanoscale through the creation of doped nanocrystals and their integration into larger composite structures.

Synthesis and Luminescence of Terbium-Doped Nanocrystals (e.g., CaF₂, LaF₃, SrF₂)

Terbium ions (Tb³⁺) can be incorporated as dopants into various fluoride host nanocrystals, such as Calcium Fluoride (CaF₂), Lanthanum Fluoride (LaF₃), and Strontium Fluoride (SrF₂). These host materials are optically transparent over a wide spectral range, making them ideal for showcasing the luminescent properties of the dopant ions.

Synthesis Methods: Common synthesis techniques for these nanocrystals include:

Hydrothermal Synthesis: This method involves a chemical reaction in an aqueous solution at elevated temperature and pressure. It has been used to produce monodisperse spherical CaF₂:Tb³⁺ microcrystals. nih.govmdpi.com

Microwave-Assisted Synthesis: A rapid method that uses microwave radiation to heat the reaction mixture, enabling the fast production of nanoparticles like Tb-doped LaF₃.

Precipitation/Co-precipitation: This involves the formation of a solid from a solution. It is a simple and widely used method for producing fluoride nanocrystals.

Luminescence Properties: Regardless of the host (CaF₂, LaF₃, or SrF₂), Tb³⁺-doped nanocrystals exhibit a characteristic and strong green photoluminescence. nih.gov This emission results from the ⁴f-⁴f electronic transitions of the Tb³⁺ ion, which are shielded from the environment and thus produce sharp, distinct emission peaks. The most prominent emissions correspond to the ⁵D₄ → ⁷Fₙ transitions, with the strongest peak typically being the ⁵D₄ → ⁷F₅ transition around 544 nm. nih.gov

CaF₂:Tb³⁺: These nanoparticles show a distinct green emission under UV excitation. nih.gov The luminescence dynamics can be influenced by native defects within the CaF₂ host matrix. researchgate.netresearchgate.net

LaF₃:Tb³⁺: A systematic study varying the Tb³⁺ doping rate in LaF₃ nanoparticles found that a 40% doping level provided an optimal balance of colloidal stability, monodispersity, and high luminescence brightness.

SrF₂:Tb³⁺: Similar to other alkaline earth fluorides, SrF₂ serves as an excellent host for Tb³⁺ ions, which are expected to substitute for Sr²⁺ ions in the crystal lattice, resulting in the characteristic green luminescence.

The intensity of the luminescence is dependent on the concentration of the Tb³⁺ dopant. As the concentration increases, the luminescence intensity generally increases up to an optimal point, after which "concentration quenching" occurs, leading to a decrease in emission intensity.

Fluorescent Nanoparticle-Polymer Composites Fabrication

To utilize the properties of fluorescent nanocrystals in macroscopic devices, they are often embedded within a polymer matrix to form a composite material. These composites combine the processability and flexibility of polymers with the unique optical properties of the nanoparticles.

A common fabrication approach involves mixing the synthesized nanoparticles with a polymer resin, followed by curing. For example, Tb-doped LiLuF₄ nanocrystals have been successfully incorporated into an epoxy resin to create a flexible scintillation film for X-ray imaging. nih.gov The process involves synthesizing the oil-soluble ligand-coated nanocrystals and then mixing them with the epoxy resin to form a uniform, large-area film. nih.gov

Other polymer matrices, such as polyvinylidene fluoride (PVDF), are also used. Fabrication techniques for PVDF composites include:

Extrusion: The nanoparticles and polymer are mixed and forced through a die to create filaments, which can be used for subsequent manufacturing steps.

3D Printing (Fused Deposition Modeling - FDM): The extruded composite filaments can be used in FDM printers to create complex, three-dimensional structures.

The successful incorporation of nanoparticles into the polymer matrix can influence the polymer's properties, such as its crystallinity and the formation of specific crystalline phases. The goal is to achieve a homogeneous dispersion of the nanoparticles to maximize the composite's performance, whether for optical, sensing, or energy harvesting applications.

Terbium-Based Metal-Organic Frameworks (MOFs)

Terbium-based Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from terbium ions or clusters linked together by organic ligands. The fabrication of these materials often involves solvothermal or hydrothermal synthesis methods, where the reactants are heated in a sealed vessel. The choice of organic ligand and reaction conditions plays a crucial role in determining the final structure and properties of the MOF.

One common approach involves the use of terbium nitrate (B79036) as the metal source and various carboxylic acids as organic linkers. For instance, a water-stable and highly luminescent rod-like MOF, designated as Tb-BTC, has been synthesized using terbium nitrate and benzene-1,3,5-tricarboxylic acid (H3BTC). researchgate.net In another example, hollow spherical terbium MOFs (Tb-MOFs) were fabricated via a one-pot solvothermal method using 1,3,5-benzenetricarboxylic acid (H3BTC) as the organic ligand and 2,5-thiophenedicarboxylic acid (H2TDC) as a competitive ligand and protective agent. nih.gov The presence of H2TDC was found to be critical for the formation of the hollow structure. nih.gov

Researchers have also explored the synthesis of mixed-lanthanide MOFs. A dual lanthanide MOF was synthesized through a hydrothermal reaction using terbium(III) and cerium(III) as the metal centers and terephthalic acid as the organic ligand. researchgate.net Furthermore, terbium-based MOFs with specific topologies have been created. For example, a MOF with fcu topology, fcu-Tb-FTZB-MOF, was synthesized using 2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid (FTZB) as a linear ligand. researchgate.netmdpi.com

The fabrication of a novel 3D terbium MOF has been achieved through the self-assembly of Tb(III) ions with the rigid organic ligand 5,5-dioxo-5H-dibenzo[b,d]thiophene-3,7-dicarboxylic acid (H2sbdc) via a solvothermal method. nih.gov Additionally, a terbium-functionalized cadmium-based MOF has been developed by first synthesizing a Cd-based MOF and then doping it with Tb(III). nih.gov

The following table summarizes the fabrication details of selected terbium-based MOFs.

Table 1: Fabrication of Terbium-Based Metal-Organic Frameworks
MOF Designation Metal Source(s) Organic Ligand(s) Synthesis Method Key Structural Feature
Tb-BTC Terbium nitrate Benzene-1,3,5-tricarboxylic acid (H3BTC) Simple, rapid, scale-up synthesis Rod-like
Hollow Tb-MOFs Terbium(III) 1,3,5-benzenetricarboxylic acid (H3BTC) and 2,5-thiophenedicarboxylic acid (H2TDC) One-pot solvothermal Hollow spherical
Tb-Ce-MOFs Terbium(III) and Cerium(III) Terephthalic acid Hydrothermal reaction Dual lanthanide framework
fcu-Tb-FTZB-MOF Terbium(III) nitrate pentahydrate 2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid (FTZB) Not specified fcu topology
Tb-MOF Tb(NO3)3·6H2O 5,5-dioxo-5H-dibenzo[b,d]thiophene-3,7-dicarboxylic acid (H2sbdc) Solvothermal 3D framework

Specialty Glasses and Optical Fibres

This compound is a key component in the fabrication of specialty glasses and optical fibers due to its unique luminescent properties. These materials are of significant interest for applications in optical communication, sensing, and laser technology.

The preparation of fluoride glasses typically involves the melting of a mixture of high-purity anhydrous metal fluorides in a controlled, inert atmosphere to prevent oxidation and hydrolysis. The general process includes mixing the raw materials, melting them in a crucible (often made of vitreous carbon or platinum), fining the melt to remove bubbles and ensure homogeneity, casting the molten glass into a mold, and finally annealing the glass to relieve internal stresses. sbfisica.org.br

For fluoride glasses used in optical fibers, a common composition is ZBLAN, which consists of Zirconium fluoride (ZrF4), Barium fluoride (BaF2), Lanthanum fluoride (LaF3), Aluminum fluoride (AlF3), and Sodium fluoride (NaF). nasa.gov The addition of rare-earth fluorides, including this compound, as dopants is a common practice to impart specific optical functionalities. google.com The concentration of the rare-earth dopant can vary, but is typically kept at a few mole percent. google.com

The introduction of dopants like terbium requires careful control of the melting and cooling process to maintain the amorphous nature of the glass and prevent crystallization, which can lead to light scattering and signal loss in optical fibers. google.com

Fluoride phosphate (B84403) (FP) glasses offer a compromise between the excellent optical properties of fluoride glasses and the better chemical and mechanical stability of phosphate glasses. The fabrication of terbium(III)-doped FP glass optical fibers involves a multi-step process.

The glass is first prepared by melting a mixture of fluoride and phosphate raw materials with a terbium-containing compound, such as Terbium(IV) oxide (Tb4O7), under controlled atmospheric conditions (either oxidizing or reducing). bohrium.com The melting, casting, and annealing procedures are carried out under specific conditions to ensure the desired glass quality. bohrium.com

Once the bulk glass is prepared, it is drawn into an optical fiber. This is typically done using a rod-in-tube method or by extruding the molten glass through a die. The temperature during the fiber drawing process is carefully controlled. bohrium.com

Research has shown that doping FP glasses with Tb³⁺ ions significantly enhances their optically stimulated luminescence (OSL) sensitivity. For instance, in one study, the OSL intensity of a Tb³⁺-doped FP glass was significantly higher than that of an undoped glass. researchgate.netscispace.com The fabrication conditions, particularly the atmosphere during melting (oxidizing vs. reducing), have a notable impact on the final optical properties of the fiber. researchgate.netresearchgate.net

The following table presents data on the enhancement of OSL intensity in terbium-doped fluoride phosphate glass.

Table 2: Optically Stimulated Luminescence (OSL) Intensity of Undoped and Tb³⁺-Doped Fluoride Phosphate Glass
Glass Sample Melting Condition OSL Intensity (counts/g/Gy)
Undoped FP Glass Oxidising 8.8 × 10⁵

This data highlights the significant improvement in OSL sensitivity achieved by doping the fluoride phosphate glass with terbium(III) ions. researchgate.netscispace.com

Research Applications in Advanced Technologies

Optoelectronic Devices and Display Technologies

The distinct spectroscopic characteristics of the terbium ion (Tb³⁺), particularly its strong emission in the green portion of the visible spectrum, make Terbium(III) fluoride (B91410) a valuable material in the fabrication of various optoelectronic and display components.

Terbium(III) fluoride plays a crucial role as an activator in green-emitting phosphors, which are essential components in solid-state lighting (SSL) and full-color displays. The terbium ion, when incorporated into a suitable host crystal lattice, exhibits a brilliant lemon-yellow fluorescence, which is perceived as green by the human eye. This green emission is a key component of the 'trichromatic' lighting technology, which combines green phosphors with blue and red-emitting phosphors to produce white light with high luminous efficacy. aip.org

Research into terbium-doped fluoride materials has focused on optimizing their quantum yield and luminescence lifetime to enhance the efficiency of these phosphors. For instance, studies on terbium-doped fluoride phosphate (B84403) glass have demonstrated significant improvements in optically stimulated luminescence (OSL) intensity, making them suitable for radiation dosimetry applications as well. optica.org The concentration of the terbium dopant is a critical factor, as it influences both the brightness of the phosphor and the potential for concentration quenching. optica.org

MaterialDopant ConcentrationQuantum Yield (%)Luminescence Lifetime (ms)
LiLuF₄:15%Tb nanocrystals15%6.87Not Specified
LiTbF₄StoichiometricHigh7

This table presents selected research findings on the quantum yield and luminescence lifetime of terbium-doped fluoride materials.

This compound is utilized in the preparation of the active layers in thin-film electroluminescent (TFEL) devices. While detailed performance data for devices exclusively using this compound is not extensively published, research on related terbium compounds provides insight into their potential. For example, thin-film electroluminescent devices that incorporate a ZnS:TbF₃ phosphor layer have been investigated. In these devices, the terbium fluoride acts as the source of luminescent centers.

The fabrication of such devices involves the deposition of thin films of the phosphor material, typically sandwiched between dielectric layers and transparent electrodes. When a high electric field is applied, it excites the terbium ions, leading to the emission of their characteristic green light. The efficiency and brightness of these devices are dependent on factors such as the thickness of the phosphor layer, the deposition method, and the specific device architecture.

Device StructurePhosphor LayerMaximum Luminance (cd/m²)Driving Conditions
Laterally Emitting Thin Film Electroluminescent (LETFEL)Not Specified270,000 fL (~925,000 cd/m²)250 V, 5 kHz sine wave
ZnS:Mn based TFELZnS:Mn500270 Vrms, 1.0 kHz sine wave

This table shows performance data for different types of thin-film electroluminescent devices, illustrating the high brightness achievable in such technologies.

While specific data on the use of pure this compound in advanced optical coatings and filters is limited in publicly available research, the broader class of fluoride materials is well-established in this field. chivine-us.com Fluorides are often used as low-refractive-index materials in multilayer optical coatings, such as anti-reflection coatings and dielectric mirrors. merckmillipore.comalluxa.com These coatings are created by depositing alternating layers of high and low refractive index materials, and the choice of materials depends on the desired spectral performance.

The potential application of this compound in this area would be leveraged by its optical properties, such as its refractive index and transmission window. Thin films of metal fluorides are known to be beneficial for optical coatings in the ultraviolet (UV) to infrared (IR) range due to their excellent light transmission. The deposition of these films can be achieved through various techniques, including physical vapor deposition and atomic layer deposition.

MaterialRefractive Index (at 589 nm)Transmission Range (nm)Deposition Methods
Magnesium Fluoride1.38120 - 7500Physical Vapor Deposition, Atomic Layer Deposition
Calcium Fluoride1.43130 - 9000Physical Vapor Deposition, Atomic Layer Deposition
Ytthis compound~1.52UV - IRElectron Beam Evaporation, Thermal Evaporation

This table provides optical properties of various fluoride compounds commonly used in thin-film optical coatings, offering a comparative context for the potential application of this compound.

Laser Systems and Devices

The unique energy level structure of the terbium ion also makes this compound and other terbium-doped fluoride crystals valuable gain media for solid-state lasers, particularly for generating green laser light directly.

Stoichiometric this compound crystals, as well as other fluoride crystals doped with terbium, are used as the active gain medium in solid-state lasers. nih.govamericanelements.com A key advantage of using a stoichiometric crystal like TbF₃ is the high density of active laser ions (Tb³⁺), which can help to compensate for the relatively low absorption cross-sections at practical pump wavelengths. nih.govamericanelements.com

The fabrication of these laser components involves the growth of high-quality single crystals, often using techniques like the Bridgman-Stockbarger or Czochralski methods. The quality of the crystal is paramount to achieving efficient laser operation, as defects and impurities can lead to scattering losses and reduced performance. Research has also explored other terbium-based fluoride crystals, such as Potassium Terbium Fluoride (KTb₃F₁₀), for applications like Faraday isolators in high-power laser systems due to their favorable magneto-optical properties. spiedigitallibrary.org

Laser Crystal MaterialCrystal Growth MethodKey Properties for Laser Applications
TbF₃Bridgman-StockbargerHigh density of active ions, efficient green emission.
LiLuF₄:Tb³⁺CzochralskiGood host for Tb³⁺ ions, enables efficient laser operation.
CaF₂:Tb³⁺CzochralskiBroad emission features suitable for wavelength tuning.
KTb₃F₁₀Bridgman, CzochralskiHigh Verdet constant, low thermo-optic coefficient for isolators. spiedigitallibrary.org

This table summarizes various terbium-based fluoride crystals used in laser systems and their relevant properties.

A significant area of research in terbium-based lasers is the ability to tune the output wavelength in the green spectral region. This tunability is highly desirable for various applications, including spectroscopy and medical procedures. Experiments with Tb³⁺-doped crystals have demonstrated continuous wavelength tuning.

For instance, free-running continuous-wave laser experiments using stoichiometric TbF₃ crystals have resulted in efficient laser operation in the green. nih.govamericanelements.com In wavelength tuning experiments with Tb³⁺/Na⁺-codoped CaF₂ crystals, a continuous tuning range exceeding 10 nm has been achieved. nih.govamericanelements.com Furthermore, a laser utilizing a stoichiometric TbF₃ crystal as the gain medium demonstrated a slope efficiency as high as 32%. nih.govamericanelements.com

Laser Gain MediumPump Wavelength (nm)Emission Wavelength Range (nm)Tuning Range (nm)Maximum Slope Efficiency (%)
Tb³⁺:LiLuF₄Not SpecifiedGreen7Not Specified
Tb³⁺/Na⁺:CaF₂Not SpecifiedGreen>10Not Specified
Stoichiometric TbF₃Not SpecifiedGreenNot Specified32
Diode-pumped Tb³⁺:LiLuF₄488542Not Specified52

This table details the performance characteristics of wavelength-tunable green-emitting lasers based on terbium-doped fluoride crystals, showcasing the tuning ranges and efficiencies achieved in research settings.

Magnetic Materials and Magneto-Optics

This compound and related terbium fluoride compounds are integral to the advancement of magnetic and magneto-optical technologies. Their unique electronic and magnetic properties are harnessed to create high-performance materials and devices that manipulate light and magnetic fields.

Development of High-Performance Magnetic Materials

This compound plays a crucial role as an additive in the production of high-coercivity Neodymium-Iron-Boron (Nd-Fe-B) permanent magnets. The coercivity of these magnets, which is their resistance to demagnetization, can be significantly enhanced by coating the Nd-Fe-B powders with terbium fluoride before the sintering process.

In one study, Nd-Fe-B magnets sintered with powders coated with 0.5 wt% terbium fluoride exhibited a coercivity of 1.62 MA/m. This represented a 0.21 MA/m increase compared to magnets made from non-coated powders. researchgate.net Another investigation found that a 0.5 wt% terbium fluoride coating increased the coercivity to 1.23 MA/m, which was 1.2 times higher than that of the uncoated magnet (1.04 MA/m), importantly, without a reduction in remanence. researchgate.net

The mechanism behind this enhancement involves the diffusion of terbium atoms to the grain boundaries of the Nd2Fe14B primary magnetic phase. During sintering and aging, fluorine atoms segregate at the triple junctions and grain boundaries, where they can form compounds like NdOF. researchgate.net This distribution of terbium and fluorine strengthens the magnetic anisotropy at the grain surfaces, which impedes the reversal of magnetic domains and thus increases coercivity. The use of terbium fluoride coated powders has been shown to decrease demagnetization in electric motors, allowing for an increase in coil current from 12 A to 22 A with only a minor change in the induced voltage. researchgate.net

Table 1: Coercivity Enhancement in Nd-Fe-B Magnets with Terbium Fluoride Coating
CoatingCoercivity (MA/m)Increase in Coercivity (MA/m)Reference
Non-coated1.41- researchgate.net
0.5 wt% Terbium Fluoride1.620.21 researchgate.net
Non-coated1.04- researchgate.net
0.5 wt% Terbium Fluoride1.230.19 researchgate.net

Magneto-Optical Modulators and Bi-functional Materials

Terbium-containing fluoride crystals are highly promising materials for magneto-optical devices, such as Faraday isolators, which protect laser sources from back-reflected light. mdpi.comresearchgate.net These materials are valued for their high Verdet constants, excellent optical transparency, and superior thermo-optical characteristics compared to oxide crystals like terbium gallium garnet (TGG). mdpi.comresearchgate.net

Potassium terbium fluoride (KTb3F10 or KTF) is a particularly notable material. mdpi.com It is optically isotropic, which is a significant advantage over anisotropic fluoride crystals like TbF3 and LiTbF4. mdpi.com KTF crystals are being developed for use in high-power Faraday isolators due to their lower absorption and thermo-optic coefficients. mdpi.comopticrystal.com

The magneto-optical properties of TbF3 are also under investigation. Novel terbium nanoparticles, including terbium fluoride (TbF3), terbium oxide (Tb2O3), and terbium oxyfluoride (TbOF), have been synthesized and shown to exhibit significant Faraday rotations when embedded in polymer thin films, demonstrating their potential for magneto-optical applications. researchgate.netresearcher.life

Table 2: Comparison of Magneto-Optical Fluoride Crystals
MaterialChemical FormulaKey PropertiesPotential Applications
Potassium Terbium FluorideKTb3F10 (KTF)Optically isotropic, low absorption, good thermo-optical characteristics. mdpi.comopticrystal.comHigh-power Faraday isolators. mdpi.comresearchgate.net
Lithium Terbium FluorideLiTbF4 (LTF)Anisotropic, large Verdet constant, negative thermo-optic coefficient. mdpi.comopticrystal.comFaraday rotators. opticrystal.com
Terbium FluorideTbF3Anisotropic, subject of ongoing research for magneto-optical properties. mdpi.comMagneto-optical devices. researchgate.net
Terbium Fluoride NanoparticlesTbF3Exhibit large Faraday rotation in polymer films. researcher.lifeMiniaturized magneto-optical components. researcher.life

Fundamental Research into Tb(III)/Tb(IV) Magnetic Properties

Fundamental studies of terbium fluoride compounds that contain both Tb(III) and Tb(IV) ions provide crucial insights into their complex magnetic behaviors. The mixed-valence terbium fluoride KTb3F12 is a key example. This compound crystallizes in the tetragonal system and exhibits a perfect ordering of Tb3+ and Tb4+ cations. researchgate.net

Magnetic susceptibility measurements and neutron powder diffraction have revealed that KTb3F12 undergoes a three-dimensional antiferromagnetic ordering below a Néel temperature (TN) of 3.6 K. researchgate.net The magnetic structure is characterized by ferromagnetic chains of edge-sharing Tb4+ polyhedra, with an antiferromagnetic order between adjacent chains. At 1.4 K, the magnetic moments of the Tb4+ ions are aligned along the c-axis and have a magnitude of 6.95 µB. researchgate.net

A fascinating aspect of KTb3F12 is the behavior of the Tb3+ ions. Due to a symmetry cancellation effect of the internal molecular field, the Tb3+ ions have a zero time-averaged magnetic moment in the ordered state, a phenomenon described as "idle spin behavior." researchgate.net Therefore, the observed magnetic ordering is exclusively due to the long-range ordering of the Tb4+ moments. The molar Curie constant determined from susceptibility data is in good agreement with the theoretical value expected for two Tb4+ ions and one Tb3+ ion, confirming the mixed-valence state. researchgate.net

Sensing and Detection Systems

The unique luminescent properties of terbium(III) ions are exploited in the development of highly sensitive sensors for a variety of analytical and forensic applications.

Luminescence-Based Sensors for Chemical and Biological Analytes (e.g., Zinc and Fluoride Ions)

Luminescent probes based on terbium(III) complexes have been designed for the detection of specific ions in solution. One such system uses a "dark" terbium(III) complex that becomes highly luminescent upon the formation of a ternary complex with a sensitizer (B1316253) (lumazine) and zinc(II) ions. nih.gov This probe demonstrates selectivity for Zn2+ over other environmentally significant cations and has a detection limit of 1.2 µM, which is sensitive enough to detect chronic zinc(II) concentrations as defined by the U.S. Environmental Protection Agency. nih.gov

Terbium-based metal-organic frameworks (MOFs) have also been developed as dual-function sensors. By doping a MOF with both terbium(III) and europium(III) ions, the luminescent color can be modulated. These mixed-lanthanide MOFs can sequentially detect zinc and fluoride ions. researchgate.net The sensor can detect Zn2+ in a concentration range of 10⁻⁸ to 10⁻³ M with a limit of detection (LOD) of 4.2 nM, and F⁻ in a range of 10⁻⁵ to 10⁻³ M with an LOD of 3.6 µM. researchgate.net The distinct luminescent responses to the two different ions allow for the construction of a simple Boolean logic gate for intelligent, visual monitoring. researchgate.net

Table 3: Performance of Terbium-Based Luminescent Sensors
Sensor TypeAnalyteDetection RangeLimit of Detection (LOD)Reference
"Dark" Tb(III) Complex + LumazineZinc (Zn2+)Not specified1.2 µM nih.gov
Mixed-Lanthanide MOF (Tb3+/Eu3+)Zinc (Zn2+)10-8 M - 10-3 M4.2 nM researchgate.net
Fluoride (F-)10-5 M - 10-3 M3.6 µM researchgate.net

Forensic Fingerprint Detection Applications

In forensic science, the development of latent fingerprints on challenging surfaces, such as multi-colored or fluorescent backgrounds, requires advanced techniques. Luminescent lanthanide complexes are advantageous for this purpose due to their large Stokes shifts, sharp emission bands, and long luminescence lifetimes, which allow for discrimination from background fluorescence. nih.gov

A luminescent fingerprint powder has been developed using a complex of terbium(III) with 2,6-dipicolinic acid, [Tb(DPA)3]3-. This complex is incorporated into a silica matrix using the Stöber process, forming nanobeads with diameters ranging from 230 to 630 nm. nih.gov To enhance adhesion to the oily residues in fingerprints, the nanobeads are functionalized with a phenyl group to increase their lipophilicity. By using a time-resolved imaging device, the long-lasting luminescence of the terbium complex can be captured while the short-lived background fluorescence is gated out, significantly improving the contrast and visibility of the developed fingerprint. nih.gov

Anticounterfeiting Technologies Utilizing Luminescent Properties

This compound (TbF₃) is a material of significant interest in the development of advanced anticounterfeiting technologies due to its distinctive luminescent properties. When excited, it emits a characteristic bright green light, a feature that can be harnessed to create unique and difficult-to-replicate security features. heavenmaterials.com The use of such rare-earth fluorides in security applications provides a higher level of authentication compared to conventional methods.

The core of its application lies in its use as a phosphor. Phosphors containing terbium are integral to creating specific color qualities and brightness. heavenmaterials.com In anticounterfeiting, TbF₃ can be incorporated as a dopant into various materials such as inks, polymers, or ceramics. These materials can then be applied to banknotes, official documents, and luxury goods. Under ambient light, these security features may be invisible, but they reveal a distinct green glow when exposed to a specific excitation wavelength, typically in the ultraviolet (UV) range.

Research in luminescence focuses on utilizing compounds like this compound to develop new materials for specialized lighting and display applications, which extends to security printing. heavenmaterials.comchemimpex.com The stability and high melting point of TbF₃ make it a durable component for long-lasting security markers. heavenmaterials.com The unique spectral signature of terbium's emission, characterized by sharp peaks, allows for easy and definitive verification using spectroscopic equipment, thus preventing forgery.

Catalysis Research and Mechanisms

The application of this compound in the field of catalysis is an emerging area of research. While detailed studies focusing specifically on TbF₃ are not extensively documented in publicly available literature, the catalytic potential of rare-earth compounds, including fluorides, is recognized in various chemical transformations. Rare-earth elements are known for their unique electronic configurations, which can facilitate catalytic cycles.

Research into related compounds suggests that lanthanide-based materials can act as catalysts in organic synthesis. researchgate.net For instance, terbium-based complexes have been explored for their photocatalytic properties. nih.gov In one study, a luminescent terbium(III) complex incorporated into a titanium dioxide matrix demonstrated the ability to photodegrade methyl orange in an aqueous environment. nih.gov

While direct catalytic mechanisms for this compound are not well-established, it is hypothesized that its role could be similar to other Lewis acidic rare-earth compounds. The terbium ion could potentially coordinate with substrates, activating them for subsequent reactions. The fluoride anions might also play a role in the catalytic process, possibly through interactions with other reagents. Further investigation is required to fully elucidate the specific catalytic activities and mechanisms of this compound.

Radiation Dosimetry Applications

This compound is investigated for its significant potential in radiation dosimetry, the measurement of absorbed doses of ionizing radiation. Its utility in this field stems from its excellent luminescent properties when used as a dopant in various host materials.

Terbium-doped materials are prominent in the development of thermoluminescent (TL) and optically stimulated luminescence (OSL) dosimeters. mdpi.com For example, doping fluoride phosphate (FP) glass fibers with terbium(III) ions (Tb³⁺) has been shown to dramatically improve the material's sensitivity to radiation. researchgate.net Research has demonstrated that for FP glasses melted in oxidizing conditions, the OSL intensity increased from 8.8 × 10⁵ counts/g/Gy in undoped glass to 812.3 × 10⁵ counts/g/Gy in Tb³⁺-doped glass, showcasing a substantial enhancement in detection capability. researchgate.net

The mechanism behind this enhancement involves the Tb³⁺ ions acting as luminescence centers. When the host material is exposed to ionizing radiation, electrons are trapped in defects within the material's structure. Subsequent stimulation, either by heat (in TL) or light (in OSL), releases these trapped electrons. The energy released during the recombination of these electrons with holes is transferred to the Tb³⁺ ions, which then de-excite by emitting their characteristic green light. The intensity of this emitted light is proportional to the initial radiation dose.

Studies on terbium-doped phosphate glasses have confirmed that increasing the concentration of the terbium dopant can significantly increase the thermoluminescence yield, making these materials suitable for high-dose radiation dosimetry. mdpi.com

Table 1: Effect of Terbium Doping on OSL Intensity in Fluoride Phosphate Glass

Glass Sample Dopant OSL Intensity (counts/g/Gy)
Undoped None 8.8 × 10⁵
Tb³⁺-doped Terbium(III) 812.3 × 10⁵

Data sourced from research on fluoride phosphate glass fibres for radiation dosimetry. researchgate.net

Research for Nuclear Energy Applications (e.g., Nuclear Fuel Preparation, Fission Control)

This compound holds potential for applications in the nuclear energy sector, primarily due to the neutron-absorbing properties of the terbium element. heavenmaterials.com This characteristic makes it a candidate for use in materials for controlling nuclear fission.

Fission Control: In a nuclear reactor, controlling the rate of the fission chain reaction is critical for safe operation. This is achieved using control rods, which are made of materials that can absorb neutrons without undergoing fission themselves. wikipedia.orgenec.gov.ae Elements like boron and cadmium are commonly used for this purpose. wikipedia.org Terbium, with its ability to capture neutrons, is a valuable material for such applications. chemimpex.com this compound, as a stable, high-melting-point compound of terbium, could be incorporated into control rod materials or other neutron-absorbing structures within a reactor core.

Nuclear Fuel Preparation and Reprocessing: Fluoride chemistry plays a crucial role in advanced nuclear fuel cycles, particularly in molten salt reactors (MSRs) and fluoride volatility reprocessing methods. nasa.goviaea.orgosti.gov MSRs, including the Liquid Fluoride Thorium Reactor (LFTR), use a molten fluoride salt as both the fuel carrier and the coolant. wikipedia.org While TbF₃ itself is not the primary fuel salt, the study of rare-earth fluorides is essential because many rare-earth elements are generated as fission products. Understanding the chemical and physical behavior of compounds like this compound in a molten salt environment is vital for predicting reactor performance and developing effective fuel reprocessing techniques.

Fluoride volatility is a non-aqueous method for reprocessing spent nuclear fuel. iaea.orgosti.gov In this process, uranium and plutonium are converted into their volatile hexafluoride forms (UF₆ and PuF₆) to separate them from non-volatile fission products, which include rare-earth fluorides. Research into the properties of this compound contributes to the fundamental knowledge base required to improve the efficiency and safety of these advanced reprocessing technologies. osti.gov

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthesis Pathways for Tailored Properties and Morphologies

Future research is intensely focused on developing novel synthesis methods that allow for precise control over the physical and chemical properties of Terbium(III) fluoride (B91410). The goal is to tailor its characteristics, such as particle size, shape (morphology), and crystal structure, to enhance its performance in specific applications.

Hydrothermal and Solvothermal Synthesis: These methods are at the forefront of producing nano- and microcrystals of rare-earth fluorides with diverse structures and shapes. acs.orgnih.govresearchgate.net Solvothermal synthesis, which involves a solvent under pressure and heat, has been used to create rhombic-shaped nanoparticles of gadolinium fluoride doped with terbium, suggesting similar morphological control is achievable for pure Terbium(III) fluoride. researchgate.netsigmaaldrich.com By carefully adjusting parameters like temperature, pressure, solvent type, and the use of stabilizing agents, researchers can manipulate the nucleation and growth processes. sigmaaldrich.compreprints.org For instance, research on other rare-earth fluorides has shown that synthesis temperature can dictate whether nanoparticles are agglomerated or monodisperse and can control their crystal phase (hexagonal vs. orthorhombic). researchgate.net

Control of Nanocrystal Properties: The ability to produce this compound with specific morphologies—such as nanorods, nanowires, or uniform polyhedra—is crucial. The shape and size of nanoparticles significantly influence their optical and magnetic properties. Future work will likely explore a wider range of precursors, solvents, and additives, like trisodium (B8492382) citrate (B86180), which has been shown to impact the morphology of lanthanide fluoride products. acs.orgresearchgate.net The development of these controlled synthesis routes is a key step toward optimizing this compound for next-generation devices. ias.ac.in

Table 1: Synthesis Methods and Controllable Parameters

Synthesis Method Key Parameters Potential Morphologies Reference
Hydrothermal Temperature, pH, Additives (e.g., trisodium citrate) Elongated nanoparticles, polyhedral microcrystals acs.org
Solvothermal Solvent type, Temperature, Stabilizers (e.g., PEG) Rhombic-shaped nanoparticles, spindle-like structures researchgate.netpreprints.orgias.ac.in
Wet Chemical Precipitation Precursor concentration, Reaction time "Spindle-like" clustered nanoparticles researchgate.net

Advanced In-Situ Characterization of Nanoscale Phenomena and Dynamic Processes

To refine synthesis pathways, it is essential to understand the fundamental mechanisms of nanocrystal formation in real-time. Advanced in-situ characterization techniques are emerging as indispensable tools for observing these dynamic processes directly within the reaction environment.

Real-Time Monitoring: Techniques such as in-situ Transmission Electron Microscopy (TEM), in-situ Nuclear Magnetic Resonance (NMR), and time-resolved X-ray diffraction (TR-XRD) allow researchers to visualize and quantify nanocrystal nucleation and growth as they happen. elsevierpure.comresearchgate.nettamu.edunih.govrsc.org This is a significant leap from traditional ex-situ methods, which only analyze the final product and miss the intermediate steps. rsc.org

Mechanistic Insights: In-situ NMR, for example, has been used to study the growth of fluoride-based nanocrystals, quantifying their size evolution with sub-nanometer resolution and tracking the consumption of reactants over time. elsevierpure.comresearchgate.net Similarly, in-situ TEM provides direct visual evidence of atomic migration, interface evolution, and structural transformations during crystal growth. nih.gov By applying these techniques to this compound synthesis, scientists can gain unprecedented insights into how different parameters influence the growth mechanism, whether it be through monomer attachment or particle coalescence. elsevierpure.comresearchgate.nettamu.edu This knowledge is critical for rationally designing synthesis protocols to achieve desired material properties. nih.gov

Predictive Modeling and Simulation for Rational Material Design and Optimization

Alongside experimental advances, computational modeling is becoming a powerful tool for accelerating the discovery and optimization of this compound-based materials. Predictive simulations allow for the rational design of materials with targeted properties, reducing the need for extensive trial-and-error experimentation.

Computational Chemistry and Materials Science: Computer modeling techniques can predict the structural, elastic, and dielectric properties of rare-earth fluorides. researchgate.net By developing accurate interionic potentials, researchers can simulate the behavior of atoms within the crystal lattice. These models can calculate crucial parameters like defect formation energies, which helps in predicting the intrinsic disorder of the material and understanding the effects of doping. researchgate.net For instance, simulations can predict the most likely sites for dopant ions within the this compound lattice and the resulting impact on its structure and properties. researchgate.net This predictive capability is invaluable for designing new phosphors or laser materials with enhanced performance.

Integration of this compound into Multifunctional Material Systems

A significant future direction involves incorporating this compound into composite materials to create multifunctional systems that combine its unique optical and magnetic properties with those of other materials.

Hybrid Materials for Advanced Applications: Researchers are exploring the creation of organic-inorganic hybrid materials and nanocomposites. nih.govresearchgate.net For example, Terbium(III)-doped fluoride nanocrystals have been embedded in polymer films to create flexible scintillators for high-resolution X-ray imaging. nih.gov These composite films combine the high X-ray sensitivity of the nanocrystals with the flexibility and processability of the polymer matrix. nih.gov

Bimodal Imaging Agents: The luminescent and magnetic properties of terbium ions are being harnessed to develop bimodal contrast agents for medical imaging. researchgate.netrsc.org By incorporating Terbium(III) complexes into nanoaggregates, it's possible to create probes that are active for both magnetic resonance imaging (MRI) and optical imaging. researchgate.netrsc.org This dual functionality could lead to more accurate and sensitive diagnostic tools. researchgate.net Future research will focus on integrating this compound nanoparticles into various matrices, such as glasses and polymers, to develop new materials for applications ranging from medical diagnostics to advanced sensors.

Expanding Sensing Platform Capabilities and Miniaturization

The characteristic and intense green luminescence of the terbium(III) ion is a powerful tool for developing highly sensitive and selective chemical sensors. Research is moving towards creating more sophisticated, portable, and miniaturized sensing platforms.

Luminescence-Based Sensing: The fluorescence of terbium-containing compounds can be modulated by the presence of specific analytes. This principle has been used to design "turn-on" fluorescent probes for detecting ions like fluoride in aqueous solutions. acs.org In these systems, the analyte interacts with a molecule that then transfers energy to the Tb³⁺ ion, activating its bright emission. acs.orgnih.gov

Miniaturized and Paper-Based Sensors: A key trend is the move towards miniaturization and the development of low-cost, field-deployable sensors. Researchers have successfully created paper-based sensors that use the luminescence of Tb³⁺ to detect fluoride in water samples. rsc.orgrsc.org These platforms are highly sensitive, with detection limits well below permissible levels set by the World Health Organization. rsc.org Future work will likely focus on expanding the range of analytes that can be detected and integrating these sensing capabilities into microfluidic "lab-on-a-chip" systems for rapid, on-site analysis.

Table 2: Emerging Applications in Sensing

Sensing Application Principle Key Features Reference
Fluoride Ion Detection "Turn-on" fluorescence via antenna effect High selectivity, Low detection limits acs.org
Paper-Based Water Analysis Fluoride-triggered luminescence enhancement Portability, Low cost, High sensitivity rsc.org
Ba²⁺ Cation Detection Luminescence quenching in a Tb-MOF High selectivity and reversibility nih.gov

Optimization of Energy Efficient Device Performance

This compound is a cornerstone material in energy-efficient lighting and display technologies due to its role in producing green light. chemimpex.comnbinno.com Ongoing research aims to further optimize its performance in these and other energy-saving devices.

Advanced Phosphors: this compound is a critical component of green phosphors. aemree.com It is often used as a dopant in other materials to create the green component of "trichromatic" lighting systems found in fluorescent lamps and LED screens. aemree.comsamaterials.com This technology provides significantly higher light output for a given amount of electrical energy compared to older incandescent lighting. aemree.comsamaterials.com Future research will focus on developing new host materials for terbium doping and optimizing the composition of existing phosphors to improve quantum efficiency, color purity, and long-term stability.

Solid-State Lasers: The unique optical properties of this compound also make it an important material for solid-state lasers. nbinno.comheavenmaterials.com Research is being conducted on various terbium-doped fluoride crystals for laser emission in the visible spectrum. iaea.org By exploring different host crystals and optimizing the terbium concentration, scientists aim to develop more efficient and powerful diode-pumped solid-state lasers, which are more energy-efficient than their predecessors. iaea.org

Q & A

Q. What are the established synthesis routes for TbF₃, and how can reaction parameters be optimized for purity and yield?

TbF₃ is synthesized via two primary methods: (1) reaction of terbium salts (e.g., Tb(OH)₃ or Tb(NO₃)₃) with hydrofluoric acid (HF), and (2) thermal decomposition of terbium trifluoroacetate (synthesized from Tb³⁺ salts and potassium trifluoroacetate). Optimization requires controlling stoichiometry, temperature (e.g., HF reactions at 80–100°C), and inert atmospheres to prevent hydrolysis. Post-synthesis purification via vacuum drying or annealing at 300–500°C improves crystallinity. Characterization by X-ray diffraction (XRD) and thermogravimetric analysis (TGA) is critical for verifying phase purity .

Q. Which characterization techniques are most effective for analyzing TbF₃’s structural and compositional properties?

Key techniques include:

  • XRD : Confirms crystal structure (hexagonal system) and phase purity.
  • X-ray Photoelectron Spectroscopy (XPS) : Validates oxidation state (Tb³⁺) and detects surface contaminants.
  • Thermal Analysis (TGA/DSC) : Assesses thermal stability (melting point: 1172°C) and hygroscopicity.
  • Elemental Analysis (ICP-MS) : Quantifies terbium and fluoride content.
  • FTIR Spectroscopy : Identifies residual organic ligands in sol-gel-derived TbF₃ .

Q. What are the key physicochemical properties of TbF₃ relevant to material science applications?

TbF₃ exhibits:

  • High thermal stability (melting point: 1172°C; boiling point: 2280°C), suitable for high-temperature processes.
  • Hygroscopicity , requiring anhydrous storage to prevent hydrolysis.
  • Low solubility in water and dilute acids, enabling use in corrosion-resistant coatings.
  • Magnetostrictive properties , making it valuable in actuators and sensors .

Q. What safety protocols are essential for handling TbF₃ in laboratory settings?

TbF₃ is classified under UN3288 (toxic solids). Key precautions include:

  • Using PPE (gloves, goggles, respirators) to avoid inhalation/contact.
  • Working in fume hoods to minimize dust exposure.
  • Storing in sealed, moisture-resistant containers.
  • Emergency measures: Flush eyes/skin with water for 15 minutes if exposed; seek medical attention for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis outcomes for TbF₃ (e.g., variable crystallinity or purity)?

Discrepancies often arise from differences in precursor purity, reaction atmosphere (e.g., moisture exposure), or heating rates. To address this:

  • Compare synthesis conditions (e.g., inert vs. ambient atmosphere) using controlled experiments.
  • Characterize intermediate phases (e.g., TbOF) via Raman spectroscopy to identify hydrolysis byproducts.
  • Standardize post-synthesis annealing protocols (e.g., 400°C for 6 hours under argon) .

Q. What role does TbF₃ play in energy transfer mechanisms, particularly in sensitized luminescence systems?

TbF₃ can act as a host lattice for luminescent ions (e.g., Eu³⁺). Energy transfer occurs via dipole-dipole interactions (Förster resonance) or exchange mechanisms (Dexter theory). Researchers should:

  • Dope TbF₃ with activators (e.g., Ce³⁺) and analyze emission spectra.
  • Calculate transfer efficiency using lifetime measurements and Stoke’s shifts.
  • Compare with other fluorides (e.g., LaF₃) to assess lattice effects .

Q. How does TbF₃ compare to terbium(IV) fluoride (TbF₄) as a fluorinating agent in solid-state reactions?

TbF₄ is a stronger fluorinating agent due to its higher oxidation state (Tb⁴⁺), releasing atomic fluorine upon heating. However, TbF₃ is more thermally stable and less hygroscopic. To evaluate:

  • Conduct thermogravimetric analysis (TGA) under fluorine gas to monitor TbF₃ → TbF₄ conversion.
  • Compare fluorination efficiency in model reactions (e.g., converting UO₂ to UF₄) .

Q. What analytical challenges arise in quantifying trace Tb³⁺ ions in fluoride-rich matrices, and how can they be mitigated?

Challenges include interference from F⁻ ions and matrix effects. Solutions involve:

  • Using potentiometric sensors with terbium-selective membranes (e.g., PVC-based electrodes).
  • Pre-concentration techniques like ion-exchange chromatography.
  • Cross-validating results with ICP-MS and neutron activation analysis (NAA) .

Q. What mechanisms underlie TbF₃’s luminescence in UV-Vis spectra, and how can emission intensity be enhanced?

Luminescence arises from 4f-4f transitions (e.g., ⁵D₄ → ⁷F₆ at 543 nm). Enhancement strategies include:

  • Co-doping with sensitizers (e.g., Ce³⁺) to absorb UV and transfer energy to Tb³⁺.
  • Optimizing crystal field symmetry via lattice substitution (e.g., Y³⁺ doping).
  • Reducing non-radiative decay by annealing to minimize defects .

Q. How is TbF₃ being explored in advanced photonic materials, such as high-power laser components?

While lithium terbium fluoride (LiTbF₄) and potassium terbium fluoride (KTbF₄) are directly used in optical isolators due to their Faraday rotation properties, TbF₃ serves as a precursor in crystal growth. Researchers focus on:

  • Flux methods for growing single crystals from TbF₃ melts.
  • Doping with rare-earth ions (e.g., Nd³⁺) to tailor magneto-optical coefficients.
  • Evaluating laser-induced damage thresholds at 1064 nm .

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